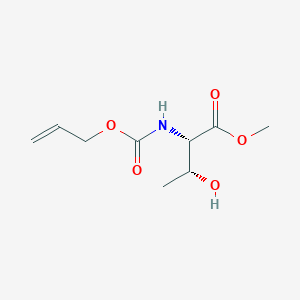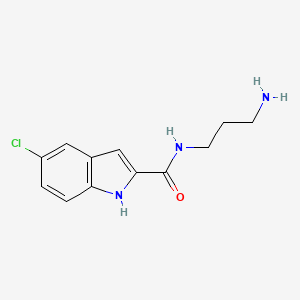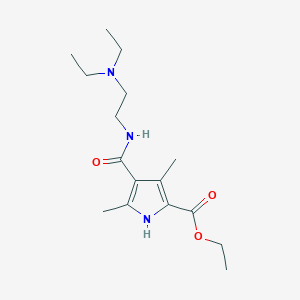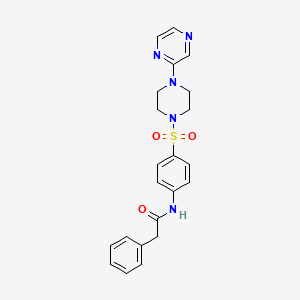
Aloc-Thr-OMe
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aloc-Thr-OMe, also known as allyloxycarbonyl-L-threonine methyl ester, is a derivative of the amino acid threonine. It is commonly used in peptide synthesis as a protecting group for the amino acid threonine. The allyloxycarbonyl (Aloc) group is used to protect the amino group, while the methyl ester (OMe) protects the carboxyl group. This compound is particularly useful in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Aloc-Thr-OMe typically involves the protection of the amino and carboxyl groups of threonine. The process begins with the protection of the amino group using the allyloxycarbonyl group. This is achieved by reacting threonine with allyl chloroformate in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with methanol and a catalyst, such as hydrochloric acid, to form the methyl ester, completing the synthesis of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, further enhances the efficiency of the production process .
化学反応の分析
Types of Reactions
Aloc-Thr-OMe undergoes several types of chemical reactions, including:
Deprotection Reactions: The allyloxycarbonyl group can be removed using palladium-catalyzed hydrogenation in the presence of a nucleophile like morpholine.
Substitution Reactions:
Common Reagents and Conditions
Palladium on Carbon (Pd/C): Used for the deprotection of the allyloxycarbonyl group.
Hydrochloric Acid or Sodium Hydroxide: Used for the hydrolysis of the methyl ester.
Organic Solvents: Dichloromethane, methanol, and dimethylformamide are commonly used solvents in these reactions.
Major Products Formed
Deprotected Threonine: Removal of the protecting groups yields free threonine.
Functionalized Threonine Derivatives: Substitution reactions can introduce various functional groups, leading to a wide range of threonine derivatives.
科学的研究の応用
Aloc-Thr-OMe has numerous applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Peptide Synthesis: It is widely used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.
Drug Development: The compound is used in the development of peptide-based drugs, where it helps in the synthesis of complex peptide structures.
Bioconjugation: This compound is used in bioconjugation techniques to attach peptides to various biomolecules, enhancing their stability and functionality.
Biological Studies: It is used in the study of protein-protein interactions and enzyme mechanisms by incorporating it into synthetic peptides.
作用機序
The mechanism of action of Aloc-Thr-OMe primarily involves its role as a protecting group in peptide synthesis. The allyloxycarbonyl group protects the amino group of threonine from unwanted reactions during peptide chain elongation. The methyl ester protects the carboxyl group, preventing it from reacting with other functional groups. These protecting groups can be selectively removed under mild conditions, allowing for the controlled synthesis of peptides .
類似化合物との比較
Similar Compounds
Fmoc-Thr-OMe: Another threonine derivative used in peptide synthesis, where the fluorenylmethyloxycarbonyl (Fmoc) group protects the amino group.
Boc-Thr-OMe: Uses the tert-butyloxycarbonyl (Boc) group for amino protection.
Cbz-Thr-OMe: Uses the benzyloxycarbonyl (Cbz) group for amino protection.
Uniqueness
Aloc-Thr-OMe is unique due to the ease of removal of the allyloxycarbonyl group under mild conditions, which minimizes the risk of side reactions and degradation of the peptide. This makes it particularly useful in the synthesis of sensitive peptides and proteins .
特性
IUPAC Name |
methyl (2S,3R)-3-hydroxy-2-(prop-2-enoxycarbonylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO5/c1-4-5-15-9(13)10-7(6(2)11)8(12)14-3/h4,6-7,11H,1,5H2,2-3H3,(H,10,13)/t6-,7+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRBFCCERJMPAL-RQJHMYQMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)NC(=O)OCC=C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OC)NC(=O)OCC=C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(benzenesulfonyl)-N-{5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl}propanamide](/img/structure/B2515442.png)

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-3,4-difluorobenzamide](/img/structure/B2515445.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2515448.png)
![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2515449.png)

![3-(3-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2515454.png)
![Methyl 2-{[3-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoate](/img/structure/B2515455.png)
![[(1S,5S,6S,9S,11R,12S,13S,14R,15R)-6-(Furan-3-yl)-14-hydroxy-5,12,16,16-tetramethyl-8,21-dioxo-7,10,17-trioxahexacyclo[13.3.3.01,15.02,12.05,11.09,11]henicos-19-en-13-yl] 3-methylbutanoate](/img/structure/B2515456.png)
![1-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid](/img/structure/B2515458.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2515460.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2515463.png)
![N-(1-cyanocyclopentyl)-2-[4-(4-nitrophenyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2515465.png)
